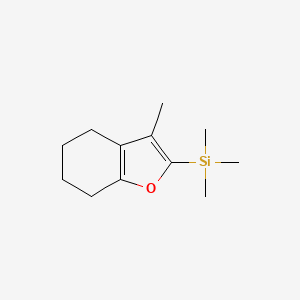
4-Formylphenyl 2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl 2-methylbutanoate is an organic compound with the molecular formula C12H14O3 It is an ester formed from the reaction of 4-formylphenol and 2-methylbutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Formylphenyl 2-methylbutanoate can be synthesized through an esterification reaction between 4-formylphenol and 2-methylbutanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Formylphenyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: 4-Formylphenyl 2-methylbutanoic acid
Reduction: 4-Hydroxymethylphenyl 2-methylbutanoate
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Formylphenyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-formylphenyl 2-methylbutanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacks the formyl group.
Ethyl acetate: Another ester commonly used as a solvent, but with different functional groups.
4-Formylphenyl acetate: Similar structure but with a different ester group.
Uniqueness
4-Formylphenyl 2-methylbutanoate is unique due to the presence of both an aldehyde and an ester functional group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
503584-36-9 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4-formylphenyl) 2-methylbutanoate |
InChI |
InChI=1S/C12H14O3/c1-3-9(2)12(14)15-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 |
Clave InChI |
NJESBQRBYJJCFS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
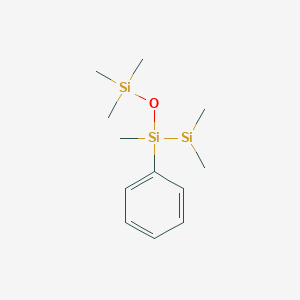

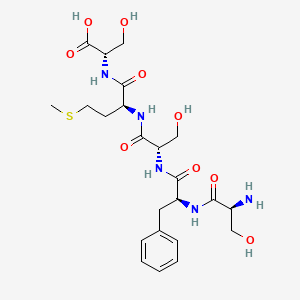
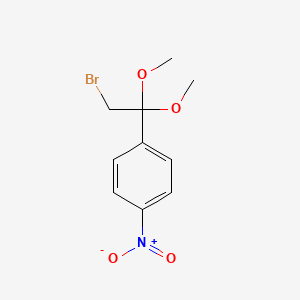
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
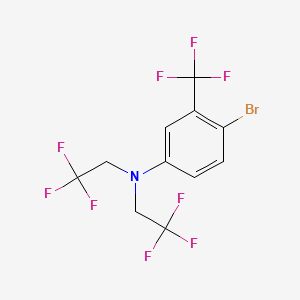
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
